(4-Bromo-3-chlorophenyl)methanesulfonyl chloride
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Overview
Description
(4-Bromo-3-chlorophenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H5BrClO2S. It is a derivative of methanesulfonyl chloride, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is primarily used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-chlorophenyl)methanesulfonyl chloride typically involves the reaction of (4-Bromo-3-chlorophenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-chlorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation reactions can convert the sulfonyl chloride to sulfonic acids or sulfonyl fluorides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonyl Hydrides: Formed by reduction.
Sulfonic Acids: Formed by oxidation.
Scientific Research Applications
(4-Bromo-3-chlorophenyl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonates, and other derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of (4-Bromo-3-chlorophenyl)methanesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: The simplest sulfonyl chloride, used as a precursor to many sulfonyl derivatives.
(4-Chlorophenyl)methanesulfonyl Chloride: Similar structure but with a chlorine atom instead of bromine.
(4-Bromo-3-methylphenyl)methanesulfonyl Chloride: Similar structure but with a methyl group instead of chlorine.
Uniqueness
(4-Bromo-3-chlorophenyl)methanesulfonyl chloride is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. This dual substitution can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C7H5BrCl2O2S |
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Molecular Weight |
303.99 g/mol |
IUPAC Name |
(4-bromo-3-chlorophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H5BrCl2O2S/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3H,4H2 |
InChI Key |
KCICJRYNUVOAAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CS(=O)(=O)Cl)Cl)Br |
Origin of Product |
United States |
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